molecular formula C11H11NO3S B11938998 2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B11938998
M. Wt: 237.28 g/mol
InChI Key: XXAGRRSPENJLST-UHFFFAOYSA-N
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Description

2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a benzothiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiazole ring. The compound also features a methylprop-2-en-1-yl group attached to the benzothiazole ring, adding to its structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. The choice of raw materials, reaction conditions, and purification techniques are optimized to meet industrial standards and regulatory requirements.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzothiazole: Another benzothiazole derivative with different functional groups.

    Benzothiazole: The parent compound without additional substituents.

    2-aminobenzothiazole: A benzothiazole derivative with an amino group.

Uniqueness

2-(2-methylprop-2-en-1-yl)-1,2-benzothiazol-3(2H)-one 1,1-dioxide stands out due to its unique structural features, such as the presence of the methylprop-2-en-1-yl group and the sulfone moiety

Properties

Molecular Formula

C11H11NO3S

Molecular Weight

237.28 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C11H11NO3S/c1-8(2)7-12-11(13)9-5-3-4-6-10(9)16(12,14)15/h3-6H,1,7H2,2H3

InChI Key

XXAGRRSPENJLST-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=CC=CC=C2S1(=O)=O

Origin of Product

United States

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